Four-Fold Greater Potency Against MRSA: MIC90 Comparison of Tedizolid vs. Linezolid
Tedizolid demonstrates significantly greater in vitro potency against S. aureus, including methicillin-resistant strains, compared to linezolid. In a global surveillance study of 3,929 clinical isolates collected from 2014-2016, the MIC90 for tedizolid was 0.5 µg/mL, which is 4-fold lower than the linezolid MIC90 of 2 µg/mL [1]. Notably, the MIC90 for both methicillin-susceptible (MSSA, n=2090) and methicillin-resistant (MRSA, n=1839) S. aureus was identical at 0.25 µg/mL, indicating no loss of potency against MRSA [1].
| Evidence Dimension | Potency (MIC90) against S. aureus |
|---|---|
| Target Compound Data | 0.5 µg/mL (MIC90 for all S. aureus); 0.25 µg/mL (MIC90 for both MSSA and MRSA) |
| Comparator Or Baseline | Linezolid: 2 µg/mL (MIC90) |
| Quantified Difference | 4-fold lower MIC90 (tedizolid vs. linezolid) |
| Conditions | CLSI broth microdilution methodology; 3,929 clinical isolates of S. aureus collected in 12 countries (2014-2016) |
Why This Matters
This 4-fold potency advantage allows for a lower effective dose and provides a higher probability of achieving the pharmacodynamic target (fAUC/MIC), which is critical for clinical efficacy and suppression of resistance.
- [1] Karlowsky JA, et al. Diagn Microbiol Infect Dis. 2017;89(2):151-157. In Vitro activities of Tedizolid and comparator antimicrobial agents against clinical isolates of Staphylococcus aureus collected in 12 countries from 2014 to 2016. View Source
